

A Comparative Guide to the Spectroscopic Characterization of 3-Substituted 4(3H)-Quinazolinones

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Compound of Interest

Compound Name: 4(3H)-Quinazolinone, 3-acetyl-

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For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural features of synthesized compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular architecture of novel chemical entities. This guide provides a comparative analysis of NMR data for 4(3H)-quinazolinone derivatives, with a focus on 3-substituted analogues. While specific experimental data for 3-acetyl-4(3H)-quinazolinone is not readily available in the reviewed literature, a comparative study with structurally related compounds offers valuable insights into the expected spectral characteristics.

This guide will present a comparative analysis of the ^1H and ^{13}C NMR data of various 3-substituted 4(3H)-quinazolinones to predict and understand the spectral features of 3-acetyl-4(3H)-quinazolinone.

Comparative ^1H NMR Data

The ^1H NMR spectra of 4(3H)-quinazolinones are characterized by distinct signals corresponding to the protons of the quinazolinone core and its substituents. The aromatic region typically displays a set of multiplets for the protons on the fused benzene ring, while the chemical shifts of the substituents provide key information about their electronic environment.

Compound	Solvent	H-2	H-5	H-6	H-7	H-8	Substituent Protons
3-Phenyl-4(3H)-quinazolinone	DMSO-d ₆	8.36 (s)	8.21 (dd, J=8.1, 0.9 Hz)	7.63-7.55 (m)	7.86 (dd, J=6.9, 1.3 Hz)	7.75 (m)	7.63-7.55 (m, 6H, Ar-H)
3-(4-(trifluoromethoxy)phenyl)quinazolinone ^[1]	DMSO-d ₆	8.36 (s)	8.19 (m)	7.60-7.56 (m)	7.89-7.86 (m)	7.74-7.70 (m)	7.74-7.70 (m, 3H, Ar-H), 7.60-7.56 (m, 3H, Ar-H)
3-Benzyl-2-(3-hydroxybenzyl)quinazolinone ^[2]	CDCl ₃	-	8.08-7.93 (m)	7.42 (dt, J=9.6, 4.7 Hz)	7.59-7.52 (m)	7.42 (dt, J=9.6, 4.7 Hz)	5.13 (s, 2H, N-CH ₂), 4.00 (s, 2H, Ar-CH ₂), 6.74-7.36 (m, Ar-H), 9.86 (s, OH)

For the target compound, 3-acetyl-4(3H)-quinazolinone, one would anticipate a singlet for the H-2 proton, multiplets for the aromatic protons (H-5, H-6, H-7, H-8) in the range of δ 7.5-8.3 ppm, a singlet for the methylene protons (N-CH₂) adjacent to the nitrogen and carbonyl group, and a singlet for the terminal methyl protons (CH₃) of the acetyl group.

Comparative ¹³C NMR Data

The ¹³C NMR spectra provide detailed information about the carbon framework of the molecule. The chemical shifts of the carbonyl carbon (C-4) and the imine carbon (C-2) are particularly diagnostic for the quinazolinone ring system.

Compound	Solvent	C-2	C-4	C-4a	C-5	C-6	C-7	C-8	C-8a	Substituent Carbons
3-Phenyl-4(3H)-quinazoline	DMSO-d ₆	147.0	160.44	122.43	127.8	126.9	135.1	127.7	148.2	138.1 , 129.7 , 129.2 , 127.9 (Ar-C)
3-(4-(trifluoromethoxy)phenyl)quinazolin-4(3H)-one ^[1]	DMSO-d ₆	147.7	159.9	121.8	127.3	126.4	134.7	127.5	-	136.5 , 129.7 (Ar-C), CF ₃ not reported
3-Benzyl-2-(3-hydroxybenzyl)quinazolin-4(3H)-	CDCl ₃	158.3	161.8	119.7	127.5	124.9	134.9	127.9	145.2	46.3 (N-CH ₂), 41.5 (Ar-CH ₂), 113.6 -156. 8 (Ar-C)

one[2]

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In the ^{13}C NMR spectrum of 3-acetyl-4(3H)-quinazolinone, the carbonyl carbon of the quinazolinone ring (C-4) would be expected around δ 160-162 ppm, and the C-2 carbon around δ 147-149 ppm. The carbons of the acetyl substituent would include a ketone carbonyl (C=O) signal downfield (likely >200 ppm), a methylene carbon (N-CH₂) signal, and a methyl carbon (CH₃) signal at a higher field.

Experimental Protocols

A general protocol for obtaining NMR spectra of quinazolinone derivatives is as follows:

Sample Preparation:

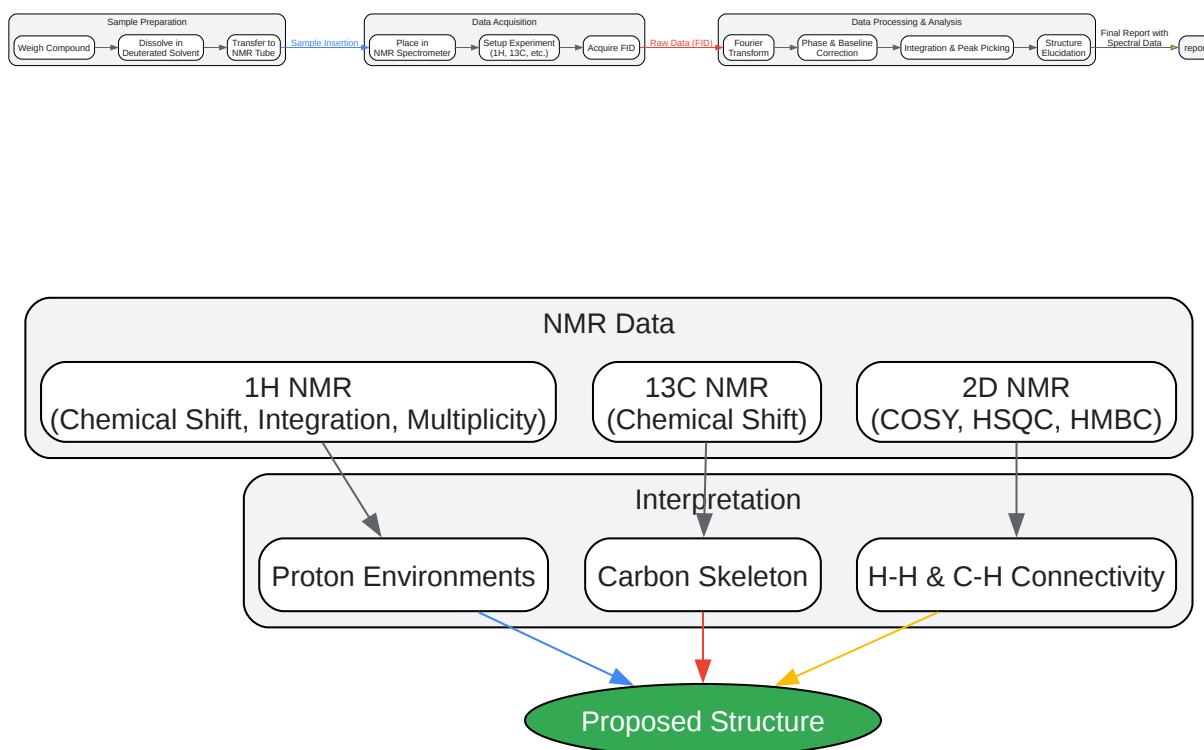
- Weigh approximately 5-10 mg of the purified quinazolinone derivative.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

NMR Data Acquisition:

- Instrumentation: NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ^1H NMR and 75 MHz or higher for ^{13}C NMR.[3]
- ^1H NMR:
 - A standard single-pulse experiment is used.
 - Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.[3]
 - The residual solvent peak can also be used as a reference.

- ^{13}C NMR:
 - A proton-decoupled experiment is typically performed to simplify the spectrum.
 - Chemical shifts are reported in ppm relative to TMS or the deuterated solvent signal.[3]
- Temperature: All measurements are generally carried out at room temperature.[3]

The following diagram illustrates the typical workflow for NMR analysis.



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